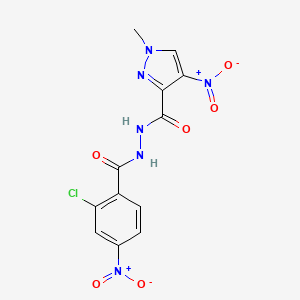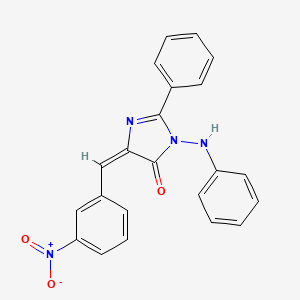![molecular formula C15H10Cl2F3NO3 B15008963 2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008963.png)
2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is characterized by the presence of dichlorophenoxy and trifluoromethoxyphenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-(trifluoromethoxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy or trifluoromethoxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, in biological systems, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar phenoxyacetic acid backbone.
3,5-dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with similar applications but different chemical structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both dichlorophenoxy and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H10Cl2F3NO3 |
|---|---|
Poids moléculaire |
380.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H10Cl2F3NO3/c16-9-1-6-13(12(17)7-9)23-8-14(22)21-10-2-4-11(5-3-10)24-15(18,19)20/h1-7H,8H2,(H,21,22) |
Clé InChI |
CQFQPTFAKDMWCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B15008883.png)
![Tert-butyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15008890.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B15008893.png)
![6-Amino-3-tert-butyl-4-(3-ethoxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008904.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15008908.png)

![2-{(Z)-1-[2-(allyloxy)-3,5-dibromophenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B15008926.png)

![[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester](/img/structure/B15008940.png)

![3'-(3-Chloro-4-methylphenyl)-1-{[4-(diphenylmethyl)piperazin-1-YL]methyl}-5'-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15008948.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15008972.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15008981.png)
![2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B15008982.png)
